molecular formula C35H38O7 B1248260 Artoindonesianin V

Artoindonesianin V

Cat. No. B1248260
M. Wt: 570.7 g/mol
InChI Key: RCSUVVNGRJMHQT-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artoindonesianin V is a natural product found in Artocarpus integer with data available.

Scientific Research Applications

Cytotoxic Activity

Artoindonesianin V, along with its related compound Artoindonesianin U, has been found to exhibit strong cytotoxic activity against P-388 cell lines. This discovery stems from the isolation of these compounds from the heartwood of Artocarpus champeden (Syah et al., 2004). Such cytotoxic properties suggest potential applications in cancer research, particularly in the development of therapeutic agents targeting specific cancer cell lines.

Neuroprotective Effects

Artoindonesianin O, another compound closely related to Artoindonesianin V, has shown neuroprotective effects in rat hippocampus neuron cells. It exhibits protective qualities against neurotoxicity induced by oligomer Aβ42, NMDA, or okadaic-acid, and aids in the restoration of synapse dysfunction caused by oligomer Aβ42. This compound's ability to inhibit kinase p-ERK1/2 expression is significant in the context of Alzheimer's disease research (Qiao et al., 2015).

Antimalarial Activity

In the realm of infectious diseases, compounds related to Artoindonesianin V, specifically isolated from Artocarpus champeden, such as artocarpones A and B, have demonstrated inhibitory activity against Plasmodium falciparum, the causative agent of malaria. This suggests a potential role for Artoindonesianin V or its derivatives in developing new antimalarial treatments (Widyawaruyanti et al., 2007).

properties

Product Name

Artoindonesianin V

Molecular Formula

C35H38O7

Molecular Weight

570.7 g/mol

IUPAC Name

22-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7,8,15-tetrahydroxy-19,19-dimethyl-10-prop-1-en-2-yl-2,20-dioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,7,15,17,21-octaen-13-one

InChI

InChI=1S/C35H38O7/c1-17(2)9-8-10-19(5)11-12-21-32-20(13-14-35(6,7)42-32)29(38)28-30(39)23-15-22(18(3)4)26-27(34(23)41-33(21)28)24(36)16-25(37)31(26)40/h9,11,13-14,16,22,36-38,40H,3,8,10,12,15H2,1-2,4-7H3/b19-11+

InChI Key

RCSUVVNGRJMHQT-YBFXNURJSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C)C

synonyms

artoindonesianin V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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